molecular formula C16H19NO2S B5071044 N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

Cat. No. B5071044
M. Wt: 289.4 g/mol
InChI Key: JWHLNNQYLZSOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide, also known as Dimesna, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of mesna, which is a well-known drug used in chemotherapy to prevent bladder damage caused by certain medications. Dimesna has been found to possess various properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is not fully understood, but it is believed to act by increasing the levels of glutathione, a natural antioxidant, in the body. Glutathione has been shown to protect cells from damage caused by free radicals, which are highly reactive molecules that can cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to have various biochemical and physiological effects on the body. It has been shown to increase the levels of glutathione in the body, which can help protect cells from damage. Additionally, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to have anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms associated with various inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has several advantages as a chemical compound for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied, and its properties and potential applications are well understood. However, one limitation of using N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is that it can be unstable in certain conditions, which can affect its effectiveness.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide. One potential direction is to further investigate its anti-cancer properties and its potential use in combination therapy with other chemotherapy drugs. Additionally, further research can be conducted to better understand the mechanism of action of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide and how it interacts with other molecules in the body. Finally, research can be conducted to investigate the potential applications of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide in other fields, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is a promising chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its anti-cancer properties, ability to increase glutathione levels, and anti-inflammatory properties make it a potential candidate for use in combination therapy and the treatment of various diseases. While there are limitations to its use in lab experiments, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide remains a valuable compound for further research and investigation.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide involves the reaction of 2,6-dimethylaniline and 3-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide is in the field of cancer research. N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide has been found to enhance the effectiveness of certain chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-6-4-9-15(10-12)11-20(18,19)17-16-13(2)7-5-8-14(16)3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHLNNQYLZSOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-(3-methylphenyl)methanesulfonamide

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